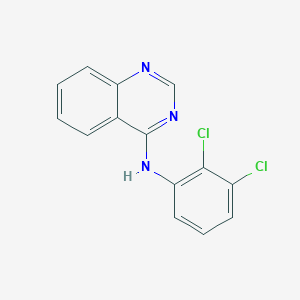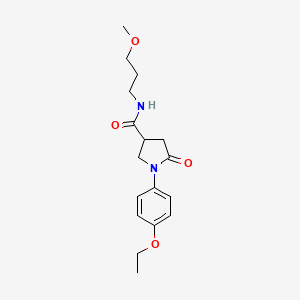![molecular formula C24H18FN3O B11622896 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11622896.png)
3-(4-fluorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-4-(4-methylphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that belongs to the class of pyrrolopyrazoles. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core substituted with fluorophenyl, methylphenyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound can form the pyrazole ring.
Substitution Reactions: The introduction of the fluorophenyl, methylphenyl, and phenyl groups can be achieved through substitution reactions. These reactions often require the use of specific reagents and catalysts to ensure selective substitution at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance yield and reproducibility.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-4-(4-methylphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
3-(4-Fluorophenyl)-4-(4-methylphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. It may exhibit activity against certain enzymes or receptors.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound’s chemical properties make it useful in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-4-(4-methylphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 3-(4-Bromophenyl)-4-(4-methylphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
- 3-(4-Methoxyphenyl)-4-(4-methylphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one
Uniqueness
3-(4-Fluorophenyl)-4-(4-methylphenyl)-5-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with biological targets, distinguishing it from other similar compounds with different substituents.
特性
分子式 |
C24H18FN3O |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-4-(4-methylphenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H18FN3O/c1-15-7-9-17(10-8-15)23-20-21(16-11-13-18(25)14-12-16)26-27-22(20)24(29)28(23)19-5-3-2-4-6-19/h2-14,23H,1H3,(H,26,27) |
InChIキー |
MFJCCGMNZVDMNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11622814.png)
![3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11622816.png)

![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622829.png)

![(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11622837.png)
![4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11622845.png)

![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622859.png)
![Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11622862.png)
![2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622869.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11622876.png)

![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622906.png)
